Cas no 1805317-83-2 (4-Cyano-3-(difluoromethyl)-5-fluoropyridine)
4-Cyano-3-(difluoromethyl)-5-fluoropyridine Chemical and Physical Properties
Names and Identifiers
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- 4-Cyano-3-(difluoromethyl)-5-fluoropyridine
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- Inchi: 1S/C7H3F3N2/c8-6-3-12-2-5(7(9)10)4(6)1-11/h2-3,7H
- InChI Key: PEDCSRVSXJFUDQ-UHFFFAOYSA-N
- SMILES: FC(C1C=NC=C(C=1C#N)F)F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 198
- XLogP3: 1.3
- Topological Polar Surface Area: 36.7
4-Cyano-3-(difluoromethyl)-5-fluoropyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A023029518-250mg |
4-Cyano-3-(difluoromethyl)-5-fluoropyridine |
1805317-83-2 | 97% | 250mg |
$734.40 | 2022-04-01 | |
| Alichem | A023029518-500mg |
4-Cyano-3-(difluoromethyl)-5-fluoropyridine |
1805317-83-2 | 97% | 500mg |
$1,038.80 | 2022-04-01 | |
| Alichem | A023029518-1g |
4-Cyano-3-(difluoromethyl)-5-fluoropyridine |
1805317-83-2 | 97% | 1g |
$1,596.00 | 2022-04-01 |
4-Cyano-3-(difluoromethyl)-5-fluoropyridine Related Literature
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
Additional information on 4-Cyano-3-(difluoromethyl)-5-fluoropyridine
4-Cyano-3-(difluoromethyl)-5-fluoropyridine: A Comprehensive Overview
The compound 4-Cyano-3-(difluoromethyl)-5-fluoropyridine (CAS No. 1805317-83-2) is a highly specialized organic compound with significant potential in various fields of chemistry and materials science. This molecule, characterized by its pyridine ring structure with cyano, difluoromethyl, and fluoro substituents, has garnered attention due to its unique electronic properties and versatility in chemical synthesis. Recent advancements in synthetic methodologies and computational modeling have further highlighted its potential applications in drug discovery, agrochemicals, and advanced materials.
4-Cyano-3-(difluoromethyl)-5-fluoropyridine belongs to the class of fluorinated aromatic compounds, which are known for their stability, reactivity, and ability to modulate electronic properties. The presence of the cyano group (-CN) at the 4-position introduces strong electron-withdrawing effects, while the difluoromethyl (-CF₂H) and fluoro (-F) groups at the 3 and 5 positions, respectively, contribute additional electron-withdrawing effects. This combination creates a highly polarizable molecule with unique reactivity patterns that make it a valuable building block in organic synthesis.
Recent studies have focused on the synthesis of 4-Cyano-3-(difluoromethyl)-5-fluoropyridine using innovative methods such as microwave-assisted synthesis and catalytic cross-coupling reactions. These methods not only enhance the efficiency of production but also allow for better control over the stereochemistry and regioselectivity of the product. For instance, researchers have employed palladium-catalyzed coupling reactions to synthesize this compound with high yields and excellent purity, paving the way for its use in large-scale applications.
The electronic properties of 4-Cyano-3-(difluoromethyl)-5-fluoropyridine make it an attractive candidate for applications in optoelectronics. Its ability to absorb light across a broad spectrum has been leveraged in the development of advanced materials such as organic light-emitting diodes (OLEDs) and photovoltaic cells. Recent research has demonstrated that incorporating this compound into conjugated polymers can significantly improve their charge transport properties, leading to more efficient devices with longer operational lifetimes.
In the field of medicinal chemistry, 4-Cyano-3-(difluoromethyl)-5-fluoropyridine has shown promise as a lead compound for drug development. Its ability to interact with specific biological targets through hydrogen bonding and π–π interactions makes it a valuable tool in designing molecules with high bioavailability and selectivity. For example, studies have shown that derivatives of this compound exhibit potent inhibitory activity against certain enzymes involved in neurodegenerative diseases, suggesting its potential as a therapeutic agent.
The environmental impact of 4-Cyano-3-(difluoromethyl)-5-fluoropyridine has also been a topic of recent research. Studies have focused on its biodegradation pathways and toxicity profiles to ensure its safe use in industrial and agricultural applications. Results indicate that under controlled conditions, this compound undergoes rapid degradation through microbial action, minimizing its environmental footprint. These findings are particularly relevant for its use in agrochemicals, where environmental safety is a critical concern.
From a synthetic perspective, 4-Cyano-3-(difluoromethyl)-5-fluoropyridine serves as a versatile platform for constructing complex molecular architectures. Its reactivity allows for easy functionalization at various positions on the pyridine ring, enabling the creation of libraries of compounds with diverse structural features. This capability is particularly valuable in combinatorial chemistry approaches aimed at discovering novel bioactive molecules.
In conclusion, 4-Cyano-3-(difluoromethyl)-5-fluoropyridine (CAS No. 1805317-83-2) stands out as a multifaceted compound with wide-ranging applications across various scientific disciplines. Its unique chemical properties, combined with recent advancements in synthetic methodologies and application development, position it as a key player in modern chemical research. As ongoing studies continue to uncover new insights into its potential uses, this compound is poised to make significant contributions to both academic and industrial advancements.
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